Cas no 1781750-66-0 (Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate)

Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate
- Z2515239181
- potassium;5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate
- Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate
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- MDL: MFCD27959609
- Inchi: 1S/C7H4N2O4.K/c10-7(11)6-9-8-5(13-6)4-2-1-3-12-4;/h1-3H,(H,10,11);/q;+1/p-1
- InChI Key: KPINRBIUWBHFOY-UHFFFAOYSA-M
- SMILES: [K+].O1C(C(=O)[O-])=NN=C1C1=CC=CO1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 216
- Topological Polar Surface Area: 92.2
Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-300299-0.1g |
potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate |
1781750-66-0 | 94% | 0.1g |
$232.0 | 2023-09-06 | |
Enamine | EN300-300299-0.5g |
potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate |
1781750-66-0 | 94% | 0.5g |
$524.0 | 2023-09-06 | |
1PlusChem | 1P01B5TO-1g |
Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate |
1781750-66-0 | 94% | 1g |
$781.00 | 2025-03-19 | |
A2B Chem LLC | AV99580-1g |
potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate |
1781750-66-0 | 94% | 1g |
$742.00 | 2024-04-20 | |
A2B Chem LLC | AV99580-2.5g |
potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate |
1781750-66-0 | 94% | 2.5g |
$1420.00 | 2024-04-20 | |
Enamine | EN300-300299-1g |
potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate |
1781750-66-0 | 94% | 1g |
$671.0 | 2023-09-06 | |
Enamine | EN300-300299-10g |
potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate |
1781750-66-0 | 94% | 10g |
$2884.0 | 2023-09-06 | |
1PlusChem | 1P01B5TO-5g |
Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate |
1781750-66-0 | 94% | 5g |
$2197.00 | 2025-03-19 | |
1PlusChem | 1P01B5TO-10g |
potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate |
1781750-66-0 | 95% | 10g |
$3627.00 | 2024-06-18 | |
1PlusChem | 1P01B5TO-250mg |
Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate |
1781750-66-0 | 94% | 250mg |
$403.00 | 2025-03-19 |
Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate Related Literature
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Additional information on Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate
Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate: A Comprehensive Overview
Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate (CAS No. 1781750-66-0) is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a potassium cation with a 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate anion. The oxadiazole ring system is a key feature of this compound, contributing to its versatile chemical properties and potential applications.
The synthesis of Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate involves a series of carefully controlled reactions. The starting materials typically include furan derivatives and carboxylic acids or their equivalents. The formation of the oxadiazole ring is achieved through cyclization reactions under specific conditions, often involving heat or catalytic agents. The final step involves the neutralization of the carboxylic acid with potassium hydroxide or another suitable base to yield the potassium salt.
Recent studies have highlighted the potential of Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate in various applications. For instance, researchers have explored its use as a precursor for the synthesis of advanced materials such as coordination polymers and metal organic frameworks (MOFs). The presence of the furan moiety in the molecule imparts additional functionality, making it suitable for applications in sensors and electronic devices.
In addition to its role in materials science, Potassium 5-(furan-2-yl)-1,3,4 oxadiazole carboxylate has shown promise in biological systems. Studies have demonstrated its ability to act as a ligand in metalloenzyme mimics and as a component in drug delivery systems. The oxadiazole ring's ability to coordinate with metal ions makes it particularly valuable in these contexts.
The chemical stability and reactivity of Potassium 5-(furan 2 yl) 1 3 4 oxadiazole carboxylate make it an attractive candidate for further research. Its ability to undergo various transformations under mild conditions has opened up new avenues for its application in organic synthesis. Researchers are actively exploring its potential as a building block for more complex molecules with tailored properties.
In conclusion, Potassium 5-(furan 2 yl) 1 3 4 oxadiazole carboxylate (CAS No. 1781750660) is a compound with a rich structural diversity and a wide range of potential applications. Its unique combination of functional groups and reactivity positions it as an important tool in modern chemistry and materials science. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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